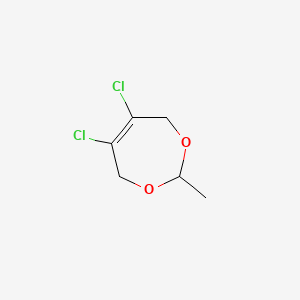
5,6-Dichloro-2-methyl-4,7-dihydro-2H-1,3-dioxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-2-methyl-4,7-dihydro-2H-1,3-dioxepine: is a heterocyclic compound characterized by a seven-membered ring containing two oxygen atoms and two chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2-methyl-4,7-dihydro-2H-1,3-dioxepine typically involves the reaction of 2-methyl-5,6-dihydro-2H-pyran with dichlorocarbene. This reaction results in the formation of products through addition to the double bond and insertion at the C-H bond, yielding cis- and trans-7,7-dichloro-2-methyl-3-oxabicyclo[4.1.0]heptane and 2-dichloromethyl-2-methyl-5,6-dihydro-2H-pyran .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dichloro-2-methyl-4,7-dihydro-2H-1,3-dioxepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while substitution with amines can produce amino derivatives.
Applications De Recherche Scientifique
5,6-Dichloro-2-methyl-4,7-dihydro-2H-1,3-dioxepine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,6-Dichloro-2-methyl-4,7-dihydro-2H-1,3-dioxepine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity can be exploited in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
2H-Pyran, 3,4-dihydro-: A structurally related compound with similar reactivity.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another heterocyclic compound with different functional groups but similar applications.
Uniqueness: 5,6-Dichloro-2-methyl-4,7-dihydro-2H-1,3-dioxepine is unique due to the presence of both chlorine atoms and a seven-membered ring containing oxygen atoms
Propriétés
Numéro CAS |
80959-52-0 |
|---|---|
Formule moléculaire |
C6H8Cl2O2 |
Poids moléculaire |
183.03 g/mol |
Nom IUPAC |
5,6-dichloro-2-methyl-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C6H8Cl2O2/c1-4-9-2-5(7)6(8)3-10-4/h4H,2-3H2,1H3 |
Clé InChI |
SHWHMOQJTVQADW-UHFFFAOYSA-N |
SMILES canonique |
CC1OCC(=C(CO1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


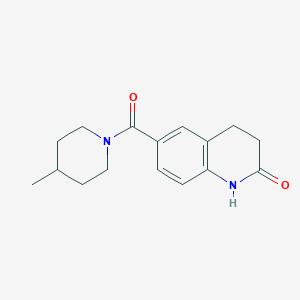
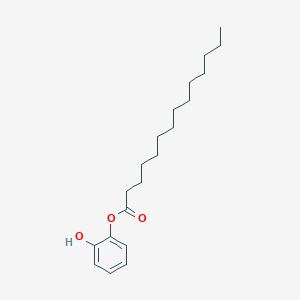
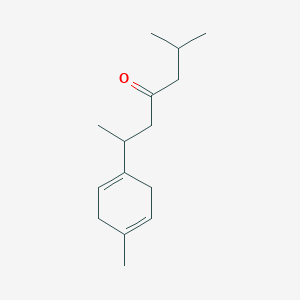
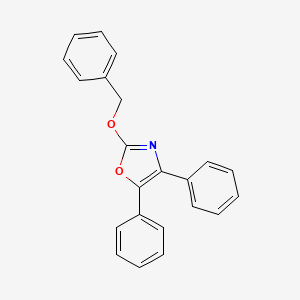
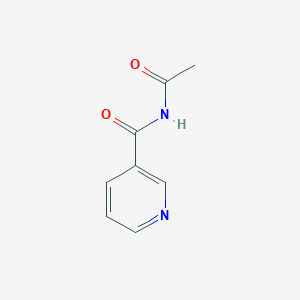

![N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14425862.png)
![10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione](/img/structure/B14425873.png)
![2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14425881.png)
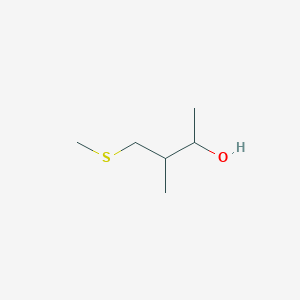
![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)

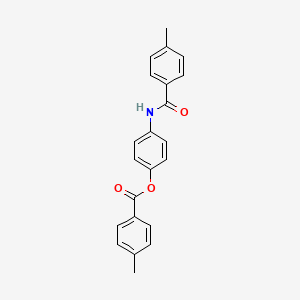
![1,1'-[Oxybis(methyleneselanyl)]dinaphthalene](/img/structure/B14425911.png)
